molecular formula C14H22O3 B11867910 Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)- CAS No. 122762-94-1

Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-

Cat. No.: B11867910
CAS No.: 122762-94-1
M. Wt: 238.32 g/mol
InChI Key: QKHQOTHOBNUMDD-UHFFFAOYSA-N
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Description

1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H24O3, and it possesses both cyclohexanol and spiroketal moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spiroketal Core: The spiroketal core can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Cyclohexanol Moiety: The cyclohexanol group is introduced via a nucleophilic addition reaction, where a cyclohexanone derivative reacts with the spiroketal intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spiroketal moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol involves its interaction with specific molecular targets. The spiroketal moiety can interact with enzymes, altering their activity and affecting metabolic pathways. Additionally, the cyclohexanol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: Shares the spiroketal core but lacks the cyclohexanol moiety.

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.

Uniqueness

1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is unique due to the presence of both spiroketal and cyclohexanol moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

122762-94-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H22O3/c1-12(2)9-16-14(17-10-12)8-11(14)13(15)6-4-3-5-7-13/h8,15H,3-7,9-10H2,1-2H3

InChI Key

QKHQOTHOBNUMDD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C=C2C3(CCCCC3)O)OC1)C

Origin of Product

United States

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